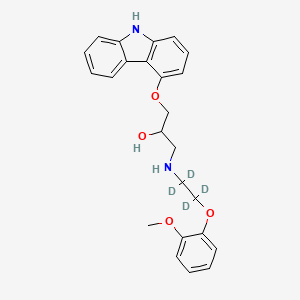

(R)-Carvedilol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-RYIWKTDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649417 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133705-56-2 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is (R)-Carvedilol-d4 and its primary use in research?

(R)-Carvedilol-d4 is a deuterated analog of (R)-Carvedilol, the R-enantiomer of the widely used cardiovascular drug, Carvedilol. This stable isotope-labeled compound serves as a critical tool in bioanalytical research, particularly in pharmacokinetic and metabolic studies. Its primary application is as an internal standard for the precise quantification of Carvedilol in biological matrices using mass spectrometry-based assays.

Chemical and Physical Properties

This compound is structurally identical to (R)-Carvedilol, with the exception of four deuterium atoms replacing four hydrogen atoms on the ethyl group of the methoxyphenoxy ethylamino side chain. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

| Property | Value |

| Chemical Name | (2R)-1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol[1] |

| Synonyms | (R)-(+)-Carvedilol-d4, (R)-BM 14190-d4 |

| Molecular Formula | C₂₄H₂₂D₄N₂O₄[1][2][3][4][5] |

| Molecular Weight | Approximately 410.51 g/mol [2][4] |

| CAS Number | 2747915-92-8[4][6] |

| Appearance | Typically a solid |

| Solubility | Soluble in methanol and dimethyl sulfoxide[3][7] |

| Storage | Recommended storage at 2-8°C[3] |

Primary Use in Research

The principal application of this compound in a research setting is as an internal standard (IS) in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for several key reasons:[8]

-

Correction for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[8] Since this compound has nearly identical physicochemical properties to Carvedilol, it experiences similar matrix effects. By comparing the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.

-

Compensation for Sample Preparation Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. This compound is added to the sample at the beginning of the workflow and is assumed to be lost at the same rate as the unlabeled Carvedilol, thus correcting for any variability in extraction recovery.

-

Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the robustness, accuracy, and precision of bioanalytical methods, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[9]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Carvedilol in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a composite of methodologies frequently described in the scientific literature.[1][9]

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of Carvedilol and this compound (as the internal standard) in a suitable organic solvent like methanol at a concentration of 1 mg/mL.

-

From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in methanol or a methanol-water mixture. The internal standard working solution is prepared at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma sample, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of a protein precipitation agent (e.g., a 1:1 mixture of methanol and acetonitrile) to the plasma sample.[1]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100-200 µL of the mobile phase.[1]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[9]

-

Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 4.0 mM ammonium formate with 0.1% formic acid, pH 3.0) and an organic component (e.g., acetonitrile).[9] A gradient or isocratic elution can be employed.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

-

Injection Volume: 5-10 µL of the reconstituted sample is injected onto the LC column.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[9]

-

Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for both Carvedilol and this compound are monitored. For example:

-

Carvedilol: m/z 407.1 -> 100.1

-

This compound: m/z 411.1 -> 100.1 (hypothetical, as the fragmentation pattern of the labeled portion might differ slightly but the core fragmentation would be similar)

-

-

4. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of Carvedilol to this compound against the nominal concentration of the calibration standards.

-

A linear regression analysis is applied to the calibration curve.

-

The concentration of Carvedilol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Carvedilol

Caption: Mechanism of action of Carvedilol.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Bioanalytical workflow using an internal standard.

References

- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioavailability of carvedilol, a vasodilating beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (R)-Carvedilol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Carvedilol-d4, a deuterated isotopologue of the non-selective beta/alpha-1 blocker, Carvedilol. This stable isotope-labeled compound serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies, enabling precise and accurate measurements of Carvedilol in biological matrices.

Introduction to this compound

This compound is a deuterium-labeled analog of the (R)-enantiomer of Carvedilol. The incorporation of four deuterium atoms into the molecule results in a molecular weight of 410.51 g/mol (C₂₄H₂₂D₄N₂O₄), distinguishing it from the unlabeled drug during mass spectrometric analysis. Its identical physicochemical properties to the parent drug, except for the mass difference, make it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₂D₄N₂O₄ |

| Molecular Weight | 410.51 g/mol |

| Chirality | (R)-enantiomer |

| Appearance | White to off-white solid |

| Intended Use | Internal standard for bioanalytical methods |

Synthesis of this compound

The synthesis of this compound is analogous to the established synthetic routes for Carvedilol, with the key difference being the use of a deuterated starting material. The most common and efficient synthesis involves the reaction of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole with a deuterated version of 2-(2-methoxyphenoxy)ethylamine.

Proposed Synthetic Scheme

The proposed two-step synthesis commences with the preparation of the deuterated intermediate, 2-(2-methoxyphenoxy)ethylamine-d4, followed by its reaction with the chiral epoxide of carbazole.

The Pharmacokinetics and Metabolism of (R)-Carvedilol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1-adrenergic blocking properties, widely used in the management of cardiovascular diseases. It is administered as a racemic mixture of (R)- and (S)-enantiomers, each exhibiting distinct pharmacological activities. The (S)-enantiomer is primarily responsible for the beta-blocking effects, while both enantiomers contribute to the alpha-1 blockade.[1] A thorough understanding of the stereoselective pharmacokinetics and metabolism of the (R)-enantiomer is crucial for optimizing its therapeutic use and for the development of novel drug formulations. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of (R)-Carvedilol, with a focus on quantitative data, experimental methodologies, and the enzymatic pathways governing its biotransformation.

Introduction

Carvedilol's therapeutic efficacy is intrinsically linked to the distinct pharmacological profiles of its enantiomers. The (R)-(+)-enantiomer possesses alpha-1-adrenergic blocking activity, contributing to the drug's vasodilatory effects.[2] Following oral administration, (R)-Carvedilol consistently exhibits higher plasma concentrations than the (S)-enantiomer, a phenomenon attributed to stereoselective first-pass metabolism.[2] This guide delves into the intricate processes that govern the disposition of (R)-Carvedilol in the human body.

Pharmacokinetics of (R)-Carvedilol

The pharmacokinetic profile of (R)-Carvedilol is characterized by rapid absorption, extensive distribution, and significant first-pass metabolism, which is stereoselective in nature.

Absorption and Distribution

Following oral administration, carvedilol is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[2] The bioavailability of (R)-Carvedilol is approximately 2 to 3 times higher than that of (S)-Carvedilol due to less extensive first-pass metabolism.[3][4] Carvedilol is a highly lipophilic compound and is extensively bound to plasma proteins (approximately 95%), primarily albumin.[2]

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of (R)-Carvedilol have been investigated in various populations, including healthy volunteers and patients with heart failure. These parameters are significantly influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.

Table 1: Pharmacokinetic Parameters of (R)-Carvedilol in Healthy Volunteers (Single Dose Administration)

| Parameter | (R)-Carvedilol | (S)-Carvedilol | Study Population/Dose | Reference |

| Cmax (ng/mL) | ~2.6-fold higher than (S)-enantiomer | - | Healthy Volunteers | [4] |

| AUC (ng·h/mL) | ~2.8-fold higher than (S)-enantiomer | - | Healthy Volunteers | [4] |

| Tmax (h) | 1.2 | - | Healthy Volunteers (50 mg capsule) | [5] |

| Half-life (t½) (h) | - | - | Healthy Volunteers (50 mg capsule) | [5] |

Table 2: Pharmacokinetic Parameters of (R)-Carvedilol in Patients with Heart Failure

| Parameter | (R)-Carvedilol | (S)-Carvedilol | Study Population | Reference |

| AUC & Cmax | Up to twofold higher in Class IV vs. Class III CHF | - | Patients with NYHA Class III or IV CHF | [6] |

| Clearance (CL/F) | Dependent on body weight, α1-acid glycoprotein, and CYP2D6 genotype | Dependent on body weight, α1-acid glycoprotein, and CYP2D6 genotype | Japanese patients with CHF | [7] |

Table 3: Influence of CYP2D6 Phenotype on (R)-Carvedilol Pharmacokinetics

| Parameter | CYP2D6 Poor Metabolizers vs. Extensive Metabolizers | Reference |

| Plasma Concentration of (R)-Carvedilol | 2- to 3-fold higher in poor metabolizers | [3] |

| Clearance of (R)-Carvedilol | Significantly lower in poor metabolizers | [1] |

Metabolism of (R)-Carvedilol

(R)-Carvedilol undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation. The metabolic pathways are stereoselective, with different enzymes preferentially metabolizing each enantiomer.

Phase I Metabolism: Oxidation

The oxidative metabolism of (R)-Carvedilol is predominantly mediated by the cytochrome P450 enzyme system.

-

CYP2D6: This is the primary enzyme responsible for the metabolism of (R)-Carvedilol.[8][9] It catalyzes the 4'- and 5'-hydroxylation of the carvedilol molecule.[9] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in the plasma concentrations of (R)-Carvedilol.[1][3] Individuals classified as "poor metabolizers" have reduced CYP2D6 activity and consequently experience higher exposure to (R)-Carvedilol.[1][3]

-

Other CYPs: While CYP2D6 is the major contributor, other enzymes such as CYP2C9, CYP3A4, and CYP1A2 are also involved to a lesser extent in the metabolism of (R)-Carvedilol.[9]

The major oxidative metabolites of carvedilol include 4'-hydroxyphenyl carvedilol (4'-OH-carvedilol) and 5'-hydroxyphenyl carvedilol (5'-OH-carvedilol).[9]

Phase II Metabolism: Glucuronidation

Following oxidation, carvedilol and its hydroxylated metabolites undergo conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This phase II reaction increases the water solubility of the metabolites, facilitating their excretion. The glucuronidation of carvedilol is also stereoselective. Studies have shown that UGT1A1 preferentially metabolizes (R)-Carvedilol, while UGT2B7 shows a preference for the (S)-enantiomer.[10]

Metabolic Pathway of (R)-Carvedilol.

Experimental Protocols

A comprehensive understanding of the pharmacokinetics and metabolism of (R)-Carvedilol relies on robust experimental methodologies.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of (R)-Carvedilol in a specific population.

Methodology:

-

Subject Recruitment: A cohort of healthy volunteers or patients with the target disease (e.g., heart failure) is recruited.[11] Subjects are often genotyped for CYP2D6 to assess the impact of genetic polymorphisms.[7]

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) over a 24-48 hour period.[13]

-

Plasma Separation: Plasma is separated from whole blood by centrifugation and stored at -70°C until analysis.[13]

-

Enantioselective Analysis: Plasma concentrations of (R)- and (S)-Carvedilol are determined using a validated stereoselective analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection (LC-MS/MS).[14][15]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life using non-compartmental or population pharmacokinetic modeling approaches.[11][16]

In Vitro Metabolism Studies

Objective: To identify the enzymes involved in the metabolism of (R)-Carvedilol and to characterize the kinetics of these reactions.

Methodology:

-

Incubation System: Human liver microsomes (HLMs) or recombinant human CYP enzymes are used as the in vitro system.[9][17]

-

Reaction Mixture: A typical incubation mixture contains (R)-Carvedilol, the enzyme source (HLMs or recombinant CYPs), and necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) in a buffered solution.[17][18]

-

Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C for a specific duration.[17]

-

Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile or methanol).[17]

-

Metabolite Analysis: The formation of metabolites is quantified using LC-MS/MS.[19]

-

Enzyme Inhibition Studies: To identify the specific enzymes involved, selective chemical inhibitors for different CYP or UGT isoforms are included in the incubation mixture.[18] A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.[20]

References

- 1. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 3. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and bioavailability of carvedilol, a vasodilating beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic profile of controlled-release carvedilol in patients with left ventricular dysfunction associated with chronic heart failure or after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective quantification of carvedilol in human plasma by HPLC in heavily medicated heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Population pharmacokinetics of carvedilol in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereoselective glucuronidation of carvedilol by Chinese liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stereoselective oxidation and glucuronidation of carvedilol in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within complex biological matrices, the pursuit of the highest accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have established themselves as the gold standard, offering significant advantages over their non-labeled counterparts or structural analogs. This technical guide delves into the core principles of using deuterated internal standards in mass spectrometry, providing detailed methodologies for key experiments, quantitative data to support their efficacy, and visual representations of critical workflows and concepts.

Core Principles: The Power of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for quantitative analysis. The fundamental principle lies in the addition of a known quantity of a deuterated version of the analyte to the sample at the earliest stage of the sample preparation process. This "spiking" establishes a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart.

Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same processing variations throughout the entire analytical workflow. These variations can include:

-

Sample loss during extraction: Inconsistencies in sample handling and extraction procedures can lead to variable analyte recovery.

-

Inconsistencies in derivatization: If a derivatization step is necessary, its efficiency can fluctuate between samples.

-

Fluctuations in instrument response: Ion suppression or enhancement in the mass spectrometer's ion source is a common phenomenon that can significantly impact signal intensity.

By co-eluting with the analyte, the deuterated standard experiences and, therefore, corrects for these variations. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. Consequently, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the quantification.

Key Considerations for Selecting and Using Deuterated Standards

While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:

-

Degree and Position of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk. The deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process, as this can lead to a loss of the mass difference between the analyte and the standard.

-

Isotopic and Chemical Purity: The deuterated standard should have a high degree of isotopic enrichment (ideally ≥98%) to minimize the contribution of the unlabeled analyte. High chemical purity (>99%) is also crucial to prevent interference from impurities that could co-elute and affect the accuracy of the assay.

-

Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects. However, a slight chromatographic shift, known as the "isotope effect," can sometimes occur.

Quantitative Data: The Impact on Assay Performance

The use of deuterated internal standards demonstrably improves the quality of quantitative data. The following tables summarize the enhanced performance of analytical methods when employing deuterated internal standards compared to structural analogs or methods without an internal standard.

| Analyte | Internal Standard Type | Matrix | Accuracy (%) | Precision (%CV) | Reference |

| Novel Anticancer Drug | Deuterated IS | Plasma | 100.3 | 7.6 | |

| Structural Analog IS | Plasma | 96.8 | 8.6 | ||

| Immunosuppressants | Deuterated IS | Whole Blood | 95-105 | <10 | |

| (Method Comparison) |

Table 1: Comparison of Accuracy and Precision with Different Internal Standards.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |

| Matrix Effect Compensation | Excellent | Moderate to Poor | Co-elution ensures that the deuterated standard experiences the same ion suppression or enhancement as the analyte. Structural analogs have different retention times and are affected differently by the matrix. |

| Extraction Recovery Tracking | Excellent | Moderate to Good | Near-identical physicochemical properties ensure that the deuterated standard closely mimics the analyte's behavior during sample preparation steps. |

| Chromatographic Behavior | Co-elutes with the analyte | Different retention time | Co-elution is crucial for effective matrix effect compensation. |

| Accuracy and Precision | High | Variable | The superior ability to correct for analytical variability leads to more accurate and precise results. |

| Regulatory Acceptance | Highly Recommended | May require extensive justification | Regulatory agencies prefer the use of SIL-IS for robust and reliable data. |

| Cost | Higher initial cost | Lower initial cost | The investment in a deuterated standard is often offset by reduced method development time and fewer failed analytical runs. |

Table 2: Performance Characteristics of Deuterated vs. Structural Analog Internal Standards.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry. Below are representative protocols for key applications.

Protocol 1: Quantification of an Immunosuppressant Drug in Whole Blood

This protocol outlines the process for quantifying immunosuppressive drugs like Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus in whole blood samples.

Materials:

-

Whole blood samples collected in EDTA tubes.

-

Deuterated internal standard mix (e.g., d12-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, 13C2, d4-Everolimus).

-

Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water.

-

LC-MS/MS system with a C18 or phenyl-hexyl column.

Procedure:

-

Sample Preparation:

-

To 50 µL of whole blood sample, calibrator, or quality control, add the internal standard mix.

-

Add 250 µL of the zinc sulfate precipitation reagent.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge for 5 minutes at high speed.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Employ a suitable gradient elution profile to achieve chromatographic separation of the analytes.

-

Detect the analytes and their corresponding deuterated internal standards using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of each analyte to its deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: Absolute Quantification of a Target Peptide in a Complex Protein Digest

This protocol describes the use of a deuterated peptide internal standard for the absolute quantification of a target peptide from a protein of interest.

Materials:

-

Cell lysates or tissue homogenates.

-

Trypsin or other suitable protease.

-

Deuterated peptide internal standard corresponding to the target peptide.

-

Solid-Phase Extraction (SPE) C18 cartridges.

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap).

Procedure:

-

Protein Digestion:

-

Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins with trypsin overnight.

-

-

Sample Preparation:

-

Spike a known amount of the deuterated peptide internal standard into the digested sample.

-

Use a C18 SPE cartridge to desalt and concentrate the peptides.

-

Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).

-

Dry the eluted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column suitable for peptide separations.

-

Mobile Phase and Gradient: Use a gradient of acetonitrile in water with 0.1% formic acid, optimized for peptide separation.

-

Mass Spectrometer: High-resolution mass spectrometer.

-

Data Acquisition: Use a targeted MS/MS approach (e.g., Parallel Reaction Monitoring - PRM) to monitor the specific transitions for both the native and the deuterated peptide.

-

-

Data Analysis:

-

Calculate the peak area ratio of the native peptide to the deuterated peptide internal standard.

-

Determine the absolute concentration of the target peptide in the original sample based on the known concentration of the spiked deuterated standard.

-

Visualizing Core Concepts and Workflows

The following diagrams, created using Graphviz, illustrate key workflows and principles where deuterated standards are integral.

Principle of Isotope Dilution Mass Spectrometry

Quantitative LC-MS/MS Workflow

Methodological & Application

Application Note: Enantioselective Analysis of Carvedilol in Human Plasma by LC-MS/MS Using (R)-Carvedilol-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, administered as a racemic mixture of (R)-(+) and (S)-(-) enantiomers. The two enantiomers exhibit different pharmacological activities; the (S)-(-) enantiomer is a potent beta- and alpha-1-adrenergic blocker, while the (R)-(+) enantiomer primarily displays alpha-1-adrenergic blocking activity. Due to these stereoselective pharmacological and pharmacokinetic properties, it is crucial to employ enantioselective analytical methods for the quantitative determination of individual carvedilol enantiomers in biological matrices. This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of (R)- and (S)-Carvedilol in human plasma, utilizing (R)-Carvedilol-d4 as a stable isotope-labeled internal standard (SIL-IS).

Experimental Workflow

Caption: A schematic of the experimental workflow from sample preparation to data analysis.

Methodology

Materials and Reagents

-

(R)-Carvedilol and (S)-Carvedilol reference standards

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (blank)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation Protocol

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the appropriate amount of calibration standard or quality control sample, followed by 10 µL of the this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

A direct chiral separation approach is employed.

| Parameter | Condition |

| Column | Chirobiotic T® (Teicoplanin), 5 µm, 2.1 x 150 mm or similar chiral stationary phase |

| Mobile Phase A | 2 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Isocratic or a shallow gradient optimized for enantiomeric separation (e.g., 60-70% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Nebulizer Gas | 55 psi |

| Collision Gas | Medium |

MRM Transitions

The following MRM transitions are monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| (R)-Carvedilol | 407.1 | 100.1 |

| (S)-Carvedilol | 40 |

Application Note: Quantification of Carvedilol in Human Urine using (R)-Carvedilol-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of carvedilol in human urine. The methodology employs a stable isotope-labeled internal standard, (R)-Carvedilol-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of carvedilol in urine.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the treatment of hypertension and heart failure. Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and metabolism. Less than 2% of a carvedilol dose is excreted unchanged in the urine. This necessitates a highly sensitive and selective analytical method for its quantification. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental Protocols

Materials and Reagents

-

Carvedilol reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

-

Formic acid and ammonium formate

-

Ultrapure water

-

Human urine (drug-free)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of carvedilol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the carvedilol stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and QC samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the carvedilol working standard solutions into blank human urine to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of urine sample (calibrator, QC, or unknown), add 50 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 2.5 mL of methyl tert-butyl ether (MTBE).

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Zorbax Eclipse XDB-C18 (4.6 mm ID × 150 mm, 5 µm) or equivalent |

| Mobile Phase A | 2 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Isocratic or gradient elution may be optimized. A starting condition of 60% A and 40% B can be used. |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Carvedilol: m/z 407.1 → 100.1 This compound: m/z 411.1 → 100.1 (Predicted) |

| Collision Energy (CE) | Optimized for each transition (e.g., 37 eV for Carvedilol) |

| Dwell Time | 200 ms |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

Data Presentation

Calibration Curve

The calibration curve for carvedilol in human urine should be constructed by plotting the peak area ratio of carvedilol to this compound against the nominal concentration of carvedilol. A linear regression with a weighting factor of 1/x² is typically used.

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Carvedilol | 0.1 - 100 | > 0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on five different days.

Intra-Day Precision and Accuracy (n=5)

| Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |

| 0.3 (LQC) | 0.29 | 4.8 | 96.7 |

| 5 (MQC) | 5.1 | 3.5 | 102.0 |

| 80 (HQC) | 78.9 | 2.9 | 98.6 |

Inter-Day Precision and Accuracy (n=25)

| Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |

| 0.3 (LQC) | 0.31 | 6.2 | 103.3 |

| 5 (MQC) | 4.9 | 5.1 | 98.0 |

| 80 (HQC) | 81.2 | 4.5 | 101.5 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio (S/N).

| Parameter | Value (ng/mL) |

| LOD | 0.03 |

| LOQ | 0.1 |

Visualizations

Application Notes and Protocols for High-Throughput Screening of Carvedilol Using (R)-Carvedilol-d4

Introduction

Carvedilol is a nonselective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, indicated for the treatment of heart failure and hypertension. High-throughput screening (HTS) of Carvedilol in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Carvedilol in human plasma using a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, (R)-Carvedilol-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.

Principle

The analytical method involves the extraction of Carvedilol and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The separated analytes are then quantified using a UPLC-MS/MS system operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The deuterated internal standard co-elutes with the analyte, allowing for reliable correction of any analytical variability.

Materials and Reagents

-

Carvedilol reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges

Equipment

-

UPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

96-well plates

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

1.1. Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Carvedilol in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

1.2. Working Standard Solutions:

-

Serially dilute the Carvedilol stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.

-

Prepare a working internal standard solution of this compound at an appropriate concentration in the same diluent.

1.3. Calibration Curve and QC Samples:

-

Spike blank human plasma with the Carvedilol working standard solutions to create a calibration curve over a concentration range of 0.05 to 50 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Extraction (Solid-Phase Extraction)

-

Add an aliquot of the internal standard working solution to each plasma sample, calibrator, and QC sample.

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges to remove interferences.

-

Elute Carvedilol and this compound from the cartridges.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

3.1. UPLC Conditions: A UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is used for chromatographic separation.

| Parameter | Value |

| Column | UPLC C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 4.0 mM Ammonium formate in water with 0.1% formic acidB: Acetonitrile |

| Gradient | Isocratic with 78% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

3.2. Mass Spectrometry Conditions: The mass spectrometer is operated in positive ESI mode.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

3.3. Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Carvedilol | 407.2 | 100.1 |

| This compound | 411.2 | 100.1 |

Note: The specific m/z values may require slight optimization based on the instrument used.

Data Presentation

Table 1: UPLC-MS/MS Method Parameters

| Parameter | Carvedilol | This compound (Internal Standard) |

| Precursor Ion (m/z) | 407.2 | 411.2 |

| Product Ion (m/z) | 100.1 | 100.1 |

| Dwell Time (s) | 0.1 | 0.1 |

| Cone Voltage (V) | 30 | 30 |

| Collision Energy (eV) | 25 | 25 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra- and Inter-batch Precision (% CV) | < 15% (0.74% to 3.88%) |

| Accuracy | 85% - 115% (96.4% to 103.3%) |

| Recovery | > 90% (94-99%) |

| Matrix Effect | Minimal and compensated by IS |

Mandatory Visualizations

Caption: High-throughput screening workflow for Carvedilol analysis.

Application of (R)-Carvedilol-d4 in Therapeutic Drug Monitoring of Carvedilol

Introduction

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, widely prescribed for the management of heart failure and hypertension. It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-blocking effects. Therapeutic Drug Monitoring (TDM) of carvedilol is crucial to optimize dosage, ensure efficacy, and minimize toxicity, especially in specific patient populations such as those with hepatic impairment where drug bioavailability is significantly increased. Due to the stereoselective metabolism and pharmacokinetic variability among individuals, enantioselective quantification of carvedilol is often necessary. (R)-Carvedilol-d4, a stable isotope-labeled form of the (R)-enantiomer, serves as an ideal internal standard (IS) for quantitative bioanalytical methods, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to ensure accuracy and precision in measuring carvedilol concentrations in biological matrices.

Principle of Therapeutic Drug Monitoring

Therapeutic drug monitoring involves measuring drug concentrations in bodily fluids, typically plasma or blood, to maintain levels within a target therapeutic range. This is particularly important for drugs with a narrow therapeutic index, where the concentrations that produce therapeutic effects are close to those that cause toxicity. For carvedilol, TDM helps in personalizing the dosage regimen to account for inter-individual variability in drug absorption, distribution, metabolism, and excretion.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based bioanalysis. This is because the physical and chemical properties of the internal standard are nearly identical to the analyte of interest (carvedilol). This similarity allows the internal standard to mimic the behavior of the analyte during sample preparation, extraction, and ionization in the mass spectrometer, thereby compensating for any variations or matrix effects that could otherwise lead to inaccurate quantification.

Quantitative Data Summary for Carvedilol Enantiomer Analysis

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for the enantioselective analysis of carvedilol in human plasma. These methods commonly employ a deuterated internal standard for accurate quantification.

| Parameter | (S)-Carvedilol | (R)-Carvedilol | Internal Standard | Matrix | Reference |

| Limit of Quantification (LOQ) | 0.08 ng/mL | 0.08 ng/mL | Carvedilol-related compound C | Human Plasma | |

| 0.5 ng/mL | 0.5 ng/mL | S-carazolol | Human Plasma & Blood | ||

| 0.2 ng/mL | 0.2 ng/mL | Metoprolol | Human Plasma | ||

| Linearity Range | 0.08 - 50 ng/mL | 0.08 - 50 ng/mL | Carvedilol-related compound C | Human Plasma | |

| Recovery | Not specified | Not specified | Not specified | Not specified | |

| Precision (Intra-day) | < 5.9% | < 5.9% | S-carazolol | Human Plasma & Blood | |

| Precision (Inter-day) | < 5.9% | < 5.9% | S-carazolol | Human Plasma & Blood |

Experimental Protocol: Enantioselective Analysis of Carvedilol in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a generalized methodology for the therapeutic drug monitoring of carvedilol enantiomers in human plasma.

1. Materials and Reagents

-

(S)-Carvedilol and (R)-Carvedilol reference standards

-

This compound (Internal Standard)

-

Human plasma (blank, and patient samples)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Ammonium formate

-

Formic acid

-

Water (ultrapure)

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Carvedilol, (R)-Carvedilol, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the (S)- and (R)-Carvedilol stock solutions in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution in methanol:water (50:50, v/v).

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma (calibration standard, quality control sample, or patient sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chiral Column: A chiral stationary phase column is essential for the separation of the enantiomers (e.g., Chiralpak AD, Chirobiotic T).

-

Mobile Phase: An isocratic or gradient mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid). The exact composition should be optimized for the specific chiral column used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific mass transitions to monitor are:

-

Carvedilol (S and R): Precursor ion [M+H]+ m/z 407.1 → Product ion m/z 100.1

-

This compound (IS): Precursor ion [M+H]+ m/z 412.2 → Product ion m/z 105.1

-

5. Data Analysis

-

Integrate the peak areas for both carvedilol enantiomers and the internal standard.

-

Calculate the peak area ratio of each enantiomer to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of (S)- and (R)-Carvedilol in the patient samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the therapeutic drug monitoring of carvedilol.

Troubleshooting & Optimization

Technical Support Center: Impact of Deuterium Label Position on Analytical Accuracy

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterium-labeled compounds in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the position of the deuterium label so critical for analytical accuracy?

The position of a deuterium label is paramount because it directly influences the stability of the internal standard (IS) throughout the analytical workflow. An ideal deuterated IS should be chemically identical to the analyte, ensuring it behaves the same way during sample preparation, chromatography, and ionization. However, if the deuterium is placed on a chemically or metabolically unstable position, it can lead to several problems that compromise data accuracy.

Key considerations for label position include:

-

Stability against back-exchange: The label should not be on a site prone to exchanging with hydrogen from solvents or the sample matrix.

-

Metabolic stability: The label should not be at a site of primary metabolism, which could be cleaved off, altering the mass of the standard.

-

No Isotope Effect: The position should not induce chromatographic separation from the unlabeled analyte.

-

Location on a quantifiable fragment: For MS/MS analysis, the label must be on the part of the molecule that is detected after fragmentation.

Q2: What is "back-exchange" and how can I prevent it?

Back-exchange is a process where deuterium atoms on an internal standard are swapped for hydrogen atoms from the surrounding environment, such as solvents. This is especially common for labels on heteroatoms (like -OH and -NH groups) or on carbons adjacent to carbonyl groups. This exchange effectively reduces the concentration of the deuterated standard and increases the concentration of the unlabeled analyte, leading to inaccurate quantification.

Troubleshooting & Prevention:

-

Select a Stable Labeling Position: Choose standards with labels on stable positions like aromatic rings or carbon atoms not adjacent to heteroatoms.

-

Control pH: Avoid highly acidic or basic conditions during sample preparation and in your mobile phase, as these can catalyze the exchange.

-

Solvent Choice: Prepare and store stock solutions in aprotic solvents (e.g., acetonitrile) and minimize the time the standard spends in aqueous solutions.

-

Optimize MS Conditions: High ion source temperatures can sometimes promote exchange. Reduce the temperature to the minimum required for efficient ionization.

Q3: I'm observing a chromatographic shift between my analyte and the deuterated internal standard. What causes this and how can I fix it?

This phenomenon is known as the "deuterium isotope effect." The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase. As a result, deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If the separation is significant, it can lead to differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement, compromising accuracy.

Troubleshooting & Mitigation:

-

Optimize Chromatography: Adjusting the mobile phase composition or using a shallower gradient can help increase peak overlap.

-

Check for Co-elution: Carefully examine chromatograms to confirm if the analyte and IS are eluting within the same peak window.

-

Consider Alternative Labeling: If the isotope effect is too pronounced, a standard with fewer deuterium atoms or labeling at a different position might be necessary. In some cases, a ¹³C-labeled standard, which does not typically exhibit a chromatographic shift, is a better alternative.

Q4: What is metabolic switching and how does it affect my analysis?

Metabolic switching can occur when a deuterium label is placed at a primary site of metabolism. The stronger C-D bond can slow down metabolism at that position (a phenomenon known as the Kinetic Isotope Effect or KIE). This can cause the metabolic machinery (e.g., CYP enzymes) to shift its focus to an alternative, undeuterated site on the molecule. While this is a strategy used in drug design to improve pharmacokinetic profiles, it is problematic for an internal standard. If the IS is metabolized differently than the analyte, it will no longer be a valid surrogate, leading to inaccurate quantification.

Troubleshooting Guides

**Issue 1: In

Preventing back-exchange of deuterium in (R)-Carvedilol-d4.

Welcome to the technical support center for (R)-Carvedilol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment. This is a critical issue in quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), as it can lead to an underestimation of the deuterated compound's concentration and affect the accuracy of pharmacokinetic and metabolic studies. The stability of the deuterium label is crucial for ensuring data integrity.

Q2: Which factors have the most significant impact on the rate of deuterium back-exchange?

The primary factors influencing the rate of deuterium back-exchange are pH, temperature, and the composition of the solvent. Both acidic and basic conditions can catalyze the exchange process. Higher temperatures accelerate the chemical reactions leading to back-exchange. Protic solvents, such as water and methanol, are sources of hydrogen atoms and can readily facilitate the exchange.

Q3: How can I detect if back-exchange is occurring with my this compound sample?

Deuterium back-exchange can be identified using mass spectrometry by observing a shift in the mass-to-charge ratio (m/z) of the molecule. A decrease in the abundance of the deuterated (M+4) ion and a corresponding increase in the ions representing the loss of one or more deuterium atoms (M+3, M+2, etc.) is a clear indicator of back-exchange. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the specific sites of deuterium loss.

Q4: Can the analytical instrumentation itself contribute to back-exchange?

Yes, certain aspects of analytical systems, especially LC-MS, can contribute to back-exchange. Prolonged residence times on an LC column with an aqueous mobile phase can increase the opportunity for exchange to occur. While less common for stable labels, high temperatures within the ion source of a mass spectrometer could potentially induce in-source back-exchange.

Troubleshooting Guides

Issue: A progressive decrease in the signal intensity of this compound is observed during a sequence of LC-MS injections.

This observation may be indicative of deuterium back-exchange, especially if the sample is stored in a protic solvent or at a non-optimal pH for an extended duration.

| Potential Cause | Troubleshooting Step | Rationale |

| Suboptimal pH of Sample/Mobile Phase | Adjust the pH of the sample and mobile phase to a range of 2.5 to 3.0. | The rate of hydrogen-deuterium exchange is minimized at a pH of approximately 2.5. |

| Elevated Temperature | Maintain samples at low temperatures (e.g., 4°C or on ice) during preparation and in the autosampler. If possible, use a cooled LC column compartment. | Lowering the temperature significantly slows down the kinetics of the exchange reaction. |

| Protic Solvents | For long-term storage, consider using aprotic solvents like acetonitrile or DMSO, if solubility permits. Minimize the time the sample is in aqueous solutions. | Aprotic solvents lack exchangeable protons, thus reducing the likelihood of back-exchange. |

| Prolonged Analysis Time | Optimize the LC method to shorten the gradient and overall run time. | Reducing the residence time of the analyte on the column minimizes its exposure to the aqueous mobile phase. |

Quantitative Data Summary

The following table summarizes the key experimental parameters and their recommended conditions to minimize deuterium back-exchange.

| Parameter | Condition to Minimize Back-Exchange | Reference |

| pH | 2.5 - 3.0 | |

| Temperature | ≤ 4°C (during sample handling and storage) | |

| Solvent for Storage | Aprotic (e.g., Acetonitrile, DMSO) | |

| LC Mobile Phase | Use of rapid gradients to minimize run time |

Experimental Protocols

Protocol: Assessing the Stability of this compound to Deuterium Back-Exchange

This protocol outlines a method to evaluate the stability of this compound under various conditions to identify optimal handling and analysis parameters.

1. Materials:

- This compound

- Acetonitrile (ACN)

- Water (H₂O), HPLC grade

- Formic acid (FA)

- Ammonium hydroxide (NH₄OH)

- Phosphate buffer solutions (pH 2.5, 7.4, and 9.0)

- LC-MS system

2. Preparation of Stock and Working Solutions:

- Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

- Prepare working solutions by diluting the stock solution in different buffers (pH 2.5, 7.4, and 9.0) to a final concentration of 1 µg/mL.

3. Incubation Conditions:

- Aliquot the working solutions into separate vials for each time point and temperature.

- Incubate the vials at three different temperatures: 4°C, 25°C (room temperature), and 40°C.

- Define the time points for analysis (e.g., 0, 1, 2, 4, 8, and 24 hours).

4. Sample Analysis by LC-MS:

- At each designated time point, take an aliquot from each condition and inject it into the LC-MS system.

- Use a rapid LC gradient to minimize on-column back-exchange.

- Acquire full scan mass spectra to monitor the isotopic distribution of this compound.

5. Data Analysis:

- For each sample, determine the peak areas for the M+4, M+3, M+2, M+1, and M+0 ions.

- Calculate the percentage of the M+4 ion relative to the sum of all isotopic peaks at each time point and condition.

- Plot the percentage of the M+4 ion against time for each pH and temperature to visualize the rate of back-exchange.

Visualizations

Caption: Troubleshooting workflow for suspected deuterium back-exchange.

Navigating Chromatographic Challenges with (R)-Carvedilol-d4: A Technical Support Guide

For researchers and drug development professionals working with (R)-Carvedilol-d4, achieving optimal chromatographic separation is paramount for accurate quantification and analysis. The composition of the mobile phase plays a critical role in the retention behavior of this deuterated analog. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during these experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the chromatographic analysis of this compound, with a focus on the impact of the mobile phase.

| Issue | Potential Cause | Recommended Solution |

| Poor Retention / Analyte Elutes Too Quickly | Mobile phase is too strong (high percentage of organic modifier). | Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction with the non-polar stationary phase and thus greater retention. |

| Excessive Retention / Long Analysis Times | Mobile phase is too weak (low percentage of organic modifier). | Increase the percentage of the organic modifier. This will decrease the overall polarity of the mobile phase, reducing the analyte's affinity for the stationary phase and leading to faster elution. |

| Poor Peak Shape (Tailing) | Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase. Mobile phase pH is not optimal. | Add a basic modifier like diethylamine (DEA) to the mobile phase (e.g., 0.1% v/v) to mask the silanol groups. Adjust the mobile phase pH. For Carvedilol, a pKa of 7.97 is reported; operating at a pH around 2.5 can lead to better peak shape by ensuring the analyte is in a single ionic form. |

| Inconsistent Retention Times | Inadequate column equilibration. Fluctuations in mobile phase composition or temperature. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Use a column thermostat to maintain a constant temperature. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |

| Poor Resolution Between Enantiomers | Inappropriate chiral stationary phase (CSP) or mobile phase composition for chiral separation. | For chiral separations on a polysaccharide-based CSP, the mobile phase often consists of a mixture of acetonitrile, isopropanol, and a basic additive like diethylamine. Alternatively, a chiral mobile phase additive like carboxy methyl-β-cyclodextrin can be used with a standard C18 column. |

Frequently Asked Questions (FAQs)

Q1: What is the typical starting mobile phase composition for reversed-phase HPLC analysis of this compound?

A common starting point for the analysis of Carvedilol and its analogs on a C18 column is a mixture of acetonitrile and a phosphate buffer at a pH of around 2.5.

Validation & Comparative

A Comprehensive Guide to Bioanalytical Method Validation for Carvedilol Assay Using (R)-Carvedilol-d4 in Accordance with ICH M10 Guidelines

This guide provides a detailed comparison of bioanalytical method validation parameters for the assay of Carvedilol, a beta-blocker used to treat heart failure and high blood pressure, with a focus on utilizing (R)-Carvedilol-d4 as an internal standard. The validation is framed within the context of the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions. This document is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Validation Parameters

The successful validation of a bioanalytical method is paramount to ensure accurate quantification of drugs and their metabolites in biological matrices. The following tables summarize the key validation parameters and their typical acceptance criteria as stipulated by the ICH M10 guideline, alongside representative performance data for a Carvedilol assay.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Performance |

| Tailing Factor | Not more than 1.5 | 1.6 |

| Theoretical Plates | Not less than 2000 | 4343.2 |

Data based on a representative RP-HPLC method for Carvedilol analysis.

Table 2: Linearity and Range

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity Range | At least 6 non-zero calibrators | 20 µg/mL - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.999 |

Data based on a validated RP-HPLC method for Carvedilol.

Table 3: Accuracy and Precision

| Quality Control Level | Acceptance Criteria for Mean Accuracy (% of Nominal) | Acceptance Criteria for Precision (%RSD) | Typical Performance (Accuracy %) | Typical Performance (Precision %RSD) |

| Lower Limit of Quantification (LLOQ) | Within ±20% | ≤ 20% | 98.5% | 0.3 (Repeatability) |

| Low QC | Within ±15% | ≤ 15% | 99.2% | 0.8 (Intermediate Precision) |

| Medium QC | Within ±15% | ≤ 15% | 98.9% | 0.5 |

| High QC | Within ±15% | ≤ 15% | 99.5% | 0.6 |

Accuracy and precision data are representative of a validated RP-HPLC method for Carvedilol.

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Typical Performance |

| LOD | 0.7 µg/mL |

| LOQ | 0.13 µg/mL |

LOD and LOQ values are based on a representative RP-HPLC method.

Experimental Protocols

Detailed methodologies for the validation of a bioanalytical assay for Carvedilol using this compound as an internal standard are outlined below. These protocols are designed to meet the requirements of the ICH M10 guideline.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, degradants, or matrix components.

Protocol:

-

Analyze blank matrix samples (e.g., plasma) from at least six different sources.

-

Analyze a blank matrix sample spiked with the internal standard, this compound.

-

Analyze a blank matrix sample spiked with Carvedilol at the Lower Limit of Quantification (LLOQ).

-

Analyze a blank matrix sample spiked with Carvedilol at the Upper Limit of Quantification (ULOQ).

-

Assess for any interfering peaks at the retention times of Carvedilol and the internal standard. The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.

Linearity

Objective: To demonstrate the ability of the assay to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

-

Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of Carvedilol.

-

The concentration range should cover the expected range of concentrations in study samples, from the LLOQ to the ULOQ.

-

Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration of Carvedilol.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

Accuracy and Precision

Objective: To assess the closeness of the mean test results obtained by the method to the true value (accuracy) and the closeness of agreement among a series of measurements (precision).

Protocol:

-

Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

-

Intra-day (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.

-

Inter-day (between-run) precision and accuracy: Analyze at least five replicates of each QC level on at least three different days.

-

Calculate the mean concentration, percentage of nominal concentration (accuracy), and the relative standard deviation (%RSD or %CV) for each QC level.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis.

Protocol:

-

Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected duration of sample preparation.

A Comparative Guide to the Cross-Validation of Carvedilol Assays Across Diverse Analytical Platforms

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carvedilol Quantification Methods with Supporting Experimental Data

The accurate quantification of Carvedilol, a non-selective beta- and alpha-1 receptor antagonist, is paramount in clinical pharmacokinetics, bioequivalence studies, and therapeutic drug monitoring. The selection of an appropriate analytical platform is a critical decision, balancing sensitivity, selectivity, cost, and throughput. This guide provides a comprehensive cross-validation and comparison of commonly employed analytical methodologies for Carvedilol determination, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Quantitative Performance

The performance of each analytical platform was evaluated based on key validation parameters obtained from published studies. The following tables summarize the quantitative data for easy comparison.

Table 1: Performance Characteristics of HPLC-UV Methods for Carvedilol Quantification

| Parameter | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| Method 1 | 4 - 60 | 4 | 83.9 - 91.7 | < 15 | |

| Method 2 | 15.62 - 93.75 | Not Reported | Not Reported | < 2.0 | |

| Method 3 | 5 - 500 | Not Reported | > 75 | < 5 | |

| Method 4 | 6.25 - 37.50 | Not Reported | 100.1 | < 1 |

Table 2: Performance Characteristics of LC-MS/MS Methods for Carvedilol Quantification

| Parameter | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| Method 1 | 0.050 - 50.049 | 0.050 | Within ± 15% of nominal | < 15 | |

| Method 2 | 0.5 - 100 | 0.5 | 93.36 - 106.64 | 3.31 - 9.53 | |

| Method 3 | 2 - 100 | 2 | 97.4 - 103.7 | < 6.8 | |

| Method 4 | 1.00 - 200 | 1.00 | Within ± 15% of nominal | < 15 |

Table 3: Performance Characteristics of Other Analytical Methods for Carvedilol Quantification

| Platform | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |

| Spectrophotometry (Method A) | 5 - 30 | 0.0840 | 0.2545 | |

| Spectrophotometry (Method B) | 5 - 30 | 0.0667 | 0.2021 | |

| Flow-Injection Chemiluminescence | 0.04 - 1.0 | 0.025 | 0.035 |

Experimental Workflows and Methodologies